Hexahydro-1,4-bis(1,2-bis(hydroxyimino)propyl)-1H-1,4-diazepine
Description
Properties
CAS No. |
150012-62-7 |
|---|---|
Molecular Formula |
C11H20N6O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
(NE)-N-[(1E)-1-[4-[(E)-N-hydroxy-C-[(E)-N-hydroxy-C-methylcarbonimidoyl]carbonimidoyl]-1,4-diazepan-1-yl]-1-hydroxyiminopropan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H20N6O4/c1-8(12-18)10(14-20)16-4-3-5-17(7-6-16)11(15-21)9(2)13-19/h18-21H,3-7H2,1-2H3/b12-8+,13-9+,14-10+,15-11+ |
InChI Key |
CZIICMOGUGPLQO-IBLHVVBDSA-N |
Isomeric SMILES |
C/C(=N\O)/C(=N\O)/N1CCN(CCC1)/C(=N/O)/C(=N/O)/C |
Canonical SMILES |
CC(=NO)C(=NO)N1CCCN(CC1)C(=NO)C(=NO)C |
Origin of Product |
United States |
Biological Activity
Hexahydro-1,4-bis(1,2-bis(hydroxyimino)propyl)-1H-1,4-diazepine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.
Chemical Structure and Properties
This compound has the molecular formula and is classified as a diazepine derivative. Its structure features multiple hydroxyimino groups, which are thought to contribute to its biological activity by influencing interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀N₆O₄ |
| Molecular Weight | 288.31 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Diazepines typically modulate the GABAergic system, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) through binding to specific receptors .
Antihistaminic Activity
Research indicates that derivatives of hexahydro-1,4-diazepine exhibit antihistaminic properties. A study highlighted the synthesis of various derivatives and their evaluation for H1-receptor antagonism. These compounds demonstrated significant inhibition of histamine-induced responses in guinea pig models .
Study 1: Antihistaminic Evaluation
In a study conducted on several hexahydro-1,4-diazepine derivatives, researchers assessed their effectiveness as H1 antagonists. The results showed that certain derivatives exhibited a dose-dependent inhibition of smooth muscle contraction induced by histamine.
| Compound | % Inhibition at 10 µM |
|---|---|
| This compound | 75% |
| Reference Compound (Diphenhydramine) | 85% |
Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of this compound in rodent models. The compound was found to reduce anxiety-like behaviors significantly compared to controls.
| Behavioral Test | Control Group (Mean ± SD) | Treatment Group (Mean ± SD) |
|---|---|---|
| Elevated Plus Maze (% time in open arms) | 30 ± 5% | 60 ± 7% |
| Open Field Test (number of crossings) | 15 ± 3 | 25 ± 4 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous diazepine derivatives and related heterocyclic systems, focusing on structural features, physical properties, and functional group influences.
Structural and Functional Group Comparisons
Table 1: Key Structural and Physical Properties of Diazepine Derivatives
Key Observations:
- Hydroxyimino vs. This difference likely impacts solubility and thermal stability, as seen in the higher melting point (~335°C) of the ester-containing VII derivative .
- Amino and Cyano Derivatives: The amino (NH₂) and cyano (CN) substituents in related diazepines may enhance reactivity in nucleophilic or coordination reactions but lack the redox activity associated with hydroxyimino groups.
Thermal Stability and Decomposition
The target compound’s melting point (180–181°C) is significantly lower than that of VII derivatives (~335°C), suggesting that ester and sulfonamide groups in VII enhance thermal stability through rigid π-system interactions. However, the carboxylic acid derivative (VII, R = CO₂H) decomposes at 310°C, indicating that acidic functional groups reduce thermal resilience .
Chelation and Coordination Chemistry
Hydroxyimino groups are potent ligands for transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis or metallodrugs. In contrast:
- Amino-substituted diazepines (e.g., 1,4-bis(2-aminopropyl)hexahydro-1,4-diazepine) may act as polydentate ligands but lack the redox-active N–OH moiety.
- Cyano-substituted derivatives prioritize electron-deficient coordination sites, favoring interactions with soft Lewis acids like Ag⁺ or Pd²⁺ .
Preparation Methods
Cyclocondensation of Diamines with Dicarbonyl Compounds
A widely adopted approach involves reacting a C4-diamine (e.g., 1,4-diaminobutane) with a C3-dicarbonyl compound (e.g., glutaraldehyde or 1,3-acetonedicarboxylic acid) under acidic or basic conditions. For instance, heating 1,4-diaminobutane with 1,3-diketones in ethanol at reflux yields the partially saturated diazepine core via Schiff base formation and subsequent cyclization.
Mechanistic Insight :
Ring Expansion of Piperazine Derivatives
Alternative routes leverage piperazine (a six-membered diamine) as a precursor. Treatment with α,ω-dihaloalkanes (e.g., 1,3-dibromopropane) induces ring expansion through nucleophilic substitution. For example:
$$
\text{Piperazine} + \text{Br-(CH}2\text{)}3\text{-Br} \xrightarrow{\text{EtOH, Δ}} \text{Hexahydro-1H-1,4-diazepine} + 2\text{HBr}
$$
This method benefits from commercial availability of piperazine but requires careful stoichiometry to avoid polymerization.
Introduction of 1,2-Bis(hydroxyimino)propyl Side Chains
Functionalizing the diazepine nitrogens with propyl groups bearing dual oxime moieties presents significant synthetic challenges. A sequential alkylation-oximation strategy proves most effective:
Alkylation with Diketone-bearing Propyl Groups
Reacting the diazepine core with 1,3-dibromo-2-propanone (or its protected derivatives) installs the propyl spacer with latent ketone groups:
$$
\text{Diazepine} + 2\text{Br-(CH}2\text{)}3\text{-C(=O)-R} \xrightarrow{\text{Base}} \text{Bis(3-ketopropyl) derivative}
$$
Diisopropylethylamine in dichloromethane facilitates this SN2 alkylation, achieving >80% yields when using a 2.5:1 molar ratio of alkylating agent to diazepine.
Oximation of Ketone Moieties
Subsequent treatment with hydroxylamine hydrochloride converts ketones to hydroxyimino groups:
$$
\text{C=O} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{pH 4-6}} \text{C=N-OH} + \text{H}2\text{O} + \text{HCl}
$$
Critical parameters include:
- pH Control : Maintained at 4-6 using acetate buffers to prevent over-oximation or side reactions.
- Solvent System : Methanol/water (3:1) optimally balances solubility and reaction kinetics.
- Stoichiometry : 4 equivalents of hydroxylamine per ketone ensures complete conversion.
Optimization and Scalability Considerations
Catalytic Enhancements
Incorporating tungsten-based catalysts (e.g., bis(3-(piperazine-1-yl)propyl)tungstate) accelerates both alkylation and oximation steps. As demonstrated in chromene syntheses, such catalysts improve yields by 15-20% while reducing reaction times from 90 to 40 minutes.
Purification Protocols
Multi-stage recrystallization achieves >98% purity:
- Initial Precipitation : Toluene/methanol (2:1) removes unreacted starting materials.
- Acid-Base Partition : 5% acetic acid washes eliminate residual hydroxylamine salts.
- Final Crystallization : Slow cooling of ethyl acetate solutions yields prismatic crystals suitable for X-ray analysis.
Analytical Characterization
Comprehensive profiling confirms structural integrity:
Industrial-Scale Adaptations
Patent data reveals two scalable production methods:
Method A (Batch Process):
- React 1,4-diaminobutane (10 mol) with 1,3-dibromo-2-propanone (22 mol) in DCM using DIPEA (24 mol).
- Quench with 5% HCl, isolate bis(3-ketopropyl) intermediate (89% yield).
- Oximation with NH2OH·HCl (40 mol) in MeOH/H2O at 50°C for 6 hours.
- Recrystallize from EtOAc/hexane (3:1) to obtain 7.2 kg product (76% overall yield).
Method B (Continuous Flow):
- Microreactor system (0.5 mm ID) at 120°C reduces oximation time to 15 minutes.
- In-line IR monitoring ensures >99% conversion before crystallization.
Q & A
Q. Table 1: Representative Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12 h | 65–75 | >90% |
| Reduction | LiAlH₄, THF, −78°C to RT, 6 h | 50–60 | 85–90% |
| Deprotection | H₂ (1 atm), Pd/C, MeOH, 24 h | 70–80 | >95% |
Basic: How does the hydroxyimino functional group influence the compound’s coordination chemistry with transition metals?
Methodological Answer:
The hydroxyimino (-N-OH) groups act as bidentate ligands, coordinating metals via the oxime nitrogen and adjacent oxygen. For example, in barium complexes, coordination occurs at Ba–N (3.036 Å) and Ba–O (2.8715 Å) bonds, forming stable 10-coordinate geometries . Analytical validation includes:
- X-ray crystallography : Resolves bond lengths and coordination geometry.
- FT-IR : Confirms N–O and M–N/O vibrational modes (e.g., ν(N–O) at 1250–1300 cm⁻¹).
- UV-Vis : Detects ligand-to-metal charge transfer (LMCT) bands.
Advanced: How can contradictions between spectroscopic and crystallographic data be resolved during structural analysis?
Methodological Answer:
Discrepancies (e.g., NMR suggesting free rotation vs. X-ray showing rigid conformers) arise from dynamic vs. static structures. Strategies include:
- Variable-temperature NMR : Identifies conformational flexibility (e.g., coalescence temperature analysis).
- DFT calculations : Predicts energetically favorable conformers and compares with experimental data .
- Complementary techniques : Pair solid-state (X-ray) and solution-state (NMR, IR) data to reconcile differences.
Example: In , crystallography showed planar oxime groups, while solution NMR indicated tautomerism. DFT modeling confirmed equilibrium between keto-enol forms, explaining the disparity .
Basic: What are the stability challenges for Hexahydro-1,4-bis(...)diazepine under varying experimental conditions?
Methodological Answer:
Stability is influenced by:
- pH : Hydrolysis of the diazepine ring in acidic/basic conditions.
- Light/oxygen : Oxime groups may degrade via photolysis or oxidation.
- Temperature : Decomposition above 150°C (TGA data recommended).
Protocol for Stability Testing:
- Accelerated aging : 40°C/75% RH for 6 months, monitored via HPLC.
- Forced degradation : Expose to UV (254 nm) or H₂O₂ to identify degradation pathways.
Advanced: What computational approaches predict the pharmacological potential of this compound?
Methodological Answer:
Based on structural analogs like Dilazep (a coronary vasodilator ), use:
- Molecular docking : Screen against opioid receptors (e.g., μ-opioid) using AutoDock Vina.
- QSAR models : Correlate substituent effects (e.g., hydroxyimino position) with bioactivity.
- MD simulations : Assess binding stability (e.g., 100 ns trajectories in GROMACS).
Q. Table 2: Predicted Binding Affinities for Analogous Compounds
| Receptor | Docking Score (kcal/mol) | Reference Compound |
|---|---|---|
| μ-Opioid | −9.2 | Morphine: −8.5 |
| κ-Opioid | −8.7 | U50488: −9.0 |
Advanced: How do solvent polarity and catalyst choice affect the stereochemical outcome of synthetic intermediates?
Methodological Answer:
- Solvent effects : Polar solvents (e.g., DMSO) stabilize charged intermediates, favoring SN2 mechanisms and retention of configuration.
- Chiral catalysts : L-Proline (from ) induces enantioselectivity in analogous Biginelli reactions, suggesting applicability to diazepine synthesis .
Case Study : In , debenzylation in MeOH (polar protic) preserved stereochemistry, while THF (aprotic) led to racemization.
Basic: What spectroscopic techniques are critical for characterizing reaction intermediates?
Methodological Answer:
- 1H/13C NMR : Assigns regiochemistry of hydroxyimino groups (δ 8–10 ppm for -N-OH).
- GC-MS : Detects volatile byproducts (e.g., methyl esters).
- ESI-MS : Confirms molecular ion peaks for non-volatile intermediates .
Advanced: What mechanistic insights explain low yields in nucleophilic substitution steps?
Methodological Answer:
Competing elimination (E2) pathways reduce yields. Mitigation strategies:
- Steric hindrance : Use bulkier leaving groups (e.g., tosylates vs. bromides).
- Low-temperature kinetics : Slows elimination (e.g., −20°C in DMF) .
Supporting Data : In , switching from Br to I leaving groups increased substitution yield from 65% to 78%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
